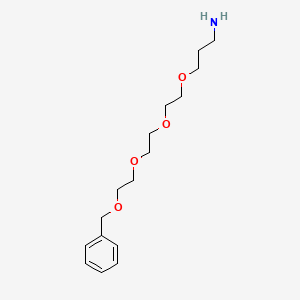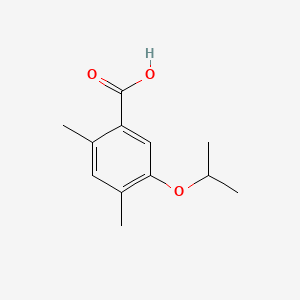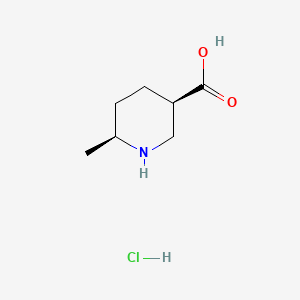![molecular formula C19H24N2O4 B14020360 Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate CAS No. 58137-28-3](/img/structure/B14020360.png)
Ethyl 2-[5,5-dimethyl-3-oxo-2-(2-oxo-2-phenylethyl)cyclohex-1-en-1-yl]hydrazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexenyl ring, a phenacyl group, and a carbamate moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate typically involves the reaction of 5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenylamine with ethyl chloroformate. This reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as dichloromethane or ethanol to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the carbamate group under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxo derivatives, alcohols, and substituted carbamates. These products can further undergo additional reactions to form more complex molecules .
Aplicaciones Científicas De Investigación
Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]acetate
- Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]propionate
Uniqueness
Ethyl N-[(5,5-dimethyl-3-oxo-2-phenacyl-1-cyclohexenyl)amino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for research .
Propiedades
Número CAS |
58137-28-3 |
|---|---|
Fórmula molecular |
C19H24N2O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
ethyl N-[(5,5-dimethyl-3-oxo-2-phenacylcyclohexen-1-yl)amino]carbamate |
InChI |
InChI=1S/C19H24N2O4/c1-4-25-18(24)21-20-15-11-19(2,3)12-17(23)14(15)10-16(22)13-8-6-5-7-9-13/h5-9,20H,4,10-12H2,1-3H3,(H,21,24) |
Clave InChI |
QOXCFOHZIFAWGR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NNC1=C(C(=O)CC(C1)(C)C)CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'-Fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14020281.png)
![2-[1-(Aziridin-1-yl)butyl]cyclohexanone](/img/structure/B14020287.png)
![2,2'-([2,2'-Bipyridine]-4,4'-diyl)bis(propan-2-ol)](/img/structure/B14020292.png)
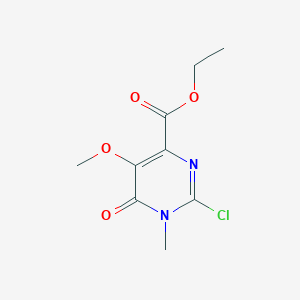
![4-[Bis(2-chloroethyl)amino]-3-ethoxybenzaldehyde](/img/structure/B14020299.png)
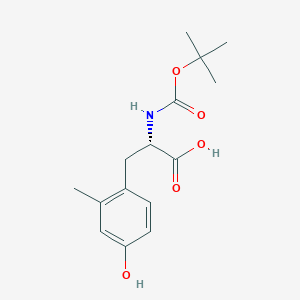

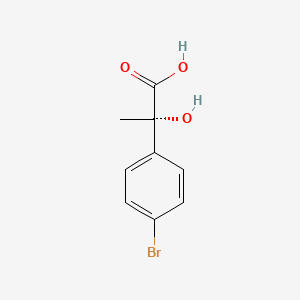
![2,5-Dimethyl-3,7-dihydrotriazolo[4,5-d]pyrimidine](/img/structure/B14020341.png)


